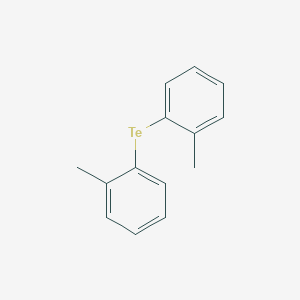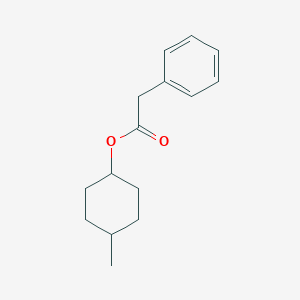![molecular formula C10H8O B14724956 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one CAS No. 5771-62-0](/img/structure/B14724956.png)
1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one is a unique organic compound characterized by its cyclopropane ring fused to an indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one can be synthesized through several methods. One common approach involves the cyclopropanation of indene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include:
Catalysts: Rhodium or copper-based catalysts.
Solvents: Dichloromethane or toluene.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one exerts its effects involves its ability to participate in various chemical reactions due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in material science.
Comparación Con Compuestos Similares
Cyclopropane: A simple cyclopropane ring without the indene structure.
Indene: The parent compound without the cyclopropane ring.
Cyclopropylbenzene: A compound with a cyclopropane ring attached to a benzene ring.
Uniqueness: 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
5771-62-0 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1a,6a-dihydro-1H-cyclopropa[a]inden-6-one |
InChI |
InChI=1S/C10H8O/c11-10-7-4-2-1-3-6(7)8-5-9(8)10/h1-4,8-9H,5H2 |
Clave InChI |
MYLRFVFSHGOPFU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


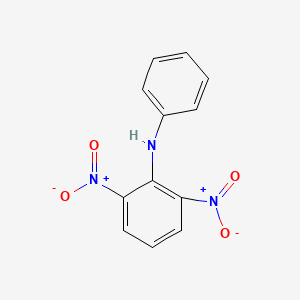
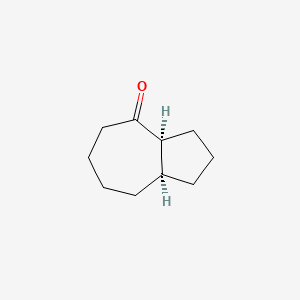

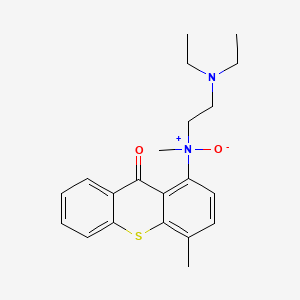

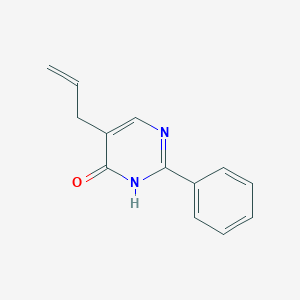
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)

